molecular formula C32H38N2O5 B193227 Bazedoxifene acetate CAS No. 198481-33-3

Bazedoxifene acetate

Cat. No. B193227
M. Wt: 530.7 g/mol
InChI Key: OMZAMQFQZMUNTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07771744B2

Procedure details

The procedure is similar to that of Example 1, except that the amounts of the components used are: bazedoxifene acetate (1,128 g), AVICEL PH101® (microcrystalline cellulose) (4,036 g), lactose NF (fast flow; 4,036 g), ascorbic acid (300 g), sodium starch glycolate (400 g) and magnesium stearate (100 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
AVICEL PH101
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cellulose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
lactose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
300 g
Type
reactant
Reaction Step Five
[Compound]
Name
sodium starch glycolate
Quantity
400 g
Type
reactant
Reaction Step Six
Quantity
100 g
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]2[CH:4]=[C:5]([OH:35])[CH:6]=[CH:7][C:8]=2[N:9]([CH2:18][C:19]2[CH:20]=[CH:21][C:22]([O:25][CH2:26][CH2:27][N:28]3[CH2:34][CH2:33][CH2:32][CH2:31][CH2:30][CH2:29]3)=[CH:23][CH:24]=2)[C:10]=1[C:11]1[CH:12]=[CH:13][C:14]([OH:17])=[CH:15][CH:16]=1.CC(O)=O.OC1O[C@H](CO)[C@@H](O[C@@H]2O[C@H](CO)[C@H](O)[C@H](O)[C@H]2O)[C@H](O)[C@H]1O.O=C1O[C@H]([C@H](CO)O)C(O)=C1O.C([O-])(=O)CCCCCCCCCCCCCCCCC.[Mg+2].C([O-])(=O)CCCCCCCCCCCCCCCCC>>[CH3:1][C:2]1[C:3]2[CH:4]=[C:5]([OH:35])[CH:6]=[CH:7][C:8]=2[N:9]([CH2:18][C:19]2[CH:24]=[CH:23][C:22]([O:25][CH2:26][CH2:27][N:28]3[CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34]3)=[CH:21][CH:20]=2)[C:10]=1[C:11]1[CH:12]=[CH:13][C:14]([OH:17])=[CH:15][CH:16]=1 |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=2C=C(C=CC2N(C1C=3C=CC(=CC3)O)CC=4C=CC(=CC4)OCCN5CCCCCC5)O.CC(=O)O
Step Two
Name
AVICEL PH101
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
cellulose
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
lactose
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1[C@H](O)[C@@H](O)[C@H](O[C@H]2[C@H](O)[C@@H](O)[C@@H](O)[C@H](O2)CO)[C@H](O1)CO
Step Five
Name
Quantity
300 g
Type
reactant
Smiles
O=C1C(O)=C(O)[C@H](O1)[C@@H](O)CO
Step Six
Name
sodium starch glycolate
Quantity
400 g
Type
reactant
Smiles
Step Seven
Name
Quantity
100 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Mg+2].C(CCCCCCCCCCCCCCCCC)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC=1C=2C=C(C=CC2N(C1C=3C=CC(=CC3)O)CC=4C=CC(=CC4)OCCN5CCCCCC5)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.